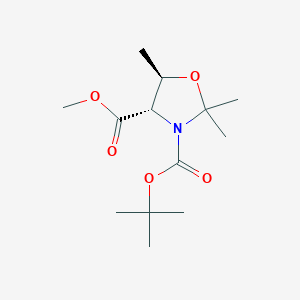![molecular formula C7H4BrClN2 B1337903 4-bromo-7-cloro-1H-pirrolo[2,3-c]piridina CAS No. 425380-38-7](/img/structure/B1337903.png)
4-bromo-7-cloro-1H-pirrolo[2,3-c]piridina
Descripción general
Descripción
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: is a heterocyclic compound with the molecular formula C7H4BrClN2 It is a derivative of pyrrolo[2,3-c]pyridine, which is a fused bicyclic system containing both pyrrole and pyridine rings
Aplicaciones Científicas De Investigación
Chemistry:
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is used as a building block in the synthesis of more complex organic molecules
Biology:
In biological research, this compound is used as a scaffold for the design of bioactive molecules. It has been investigated for its potential as an inhibitor of various enzymes and receptors, making it a valuable tool in drug discovery.
Medicine:
The compound has shown promise in the development of new pharmaceuticals. Its unique structure allows for the design of molecules with specific biological activities, such as anticancer, antiviral, and anti-inflammatory properties.
Industry:
In the industrial sector, 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is used in the production of advanced materials. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other materials with unique properties.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various cellular targets, influencing a range of biological processes .
Biochemical Pathways
Related compounds have been shown to influence various pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromopyridine and 2-chloro-3-nitropyridine.
Cyclization: The key step involves the cyclization of these starting materials to form the pyrrolo[2,3-c]pyridine core. This can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.
Halogenation: The final step involves the introduction of bromine and chlorine atoms at the desired positions on the pyrrolo[2,3-c]pyridine ring. This can be accomplished using reagents such as bromine and chlorine gas under controlled conditions.
Industrial Production Methods:
Industrial production of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine may involve continuous flow chemistry techniques to optimize reaction conditions and improve yield. These methods allow for better control over reaction parameters and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups. Reagents such as potassium permanganate and chromium trioxide are commonly used.
Reduction Reactions: Reduction reactions can be used to modify the pyrrolo[2,3-c]pyridine core. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can introduce or modify functional groups on the pyrrolo[2,3-c]pyridine core.
Comparación Con Compuestos Similares
- 4-Bromo-1H-pyrrolo[2,3-c]pyridine
- 4-Chloro-1H-pyrrolo[2,3-c]pyridine
- 7-Chloro-1H-pyrrolo[2,3-c]pyridine
Comparison:
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of both bromine and chlorine atoms on the pyrrolo[2,3-c]pyridine core. This dual halogenation can influence its reactivity and biological activity. Compared to similar compounds with only one halogen atom, 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine may exhibit different chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXLSAWNYQEIJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452648 | |
| Record name | 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425380-38-7 | |
| Record name | 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=425380-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)










